molecular formula C18H20BClO3 B2754238 2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 364354-03-0

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2754238
CAS No.: 364354-03-0
M. Wt: 330.62
InChI Key: JSMPNXZNOULERF-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to a substituted phenyl group. The phenyl ring is modified at the 3-position with a chlorine atom and at the 4-position with a phenoxy group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol boronate ester moiety, which protects the boron atom from hydrolysis while enabling efficient transmetalation in catalytic cycles . Its structural complexity and electron-withdrawing substituents (Cl, phenoxy) enhance stability and reactivity in synthetic applications, particularly in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2-(3-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClO3/c1-17(2)18(3,4)23-19(22-17)13-10-11-16(15(20)12-13)21-14-8-6-5-7-9-14/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYAQAXGGVEIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-4-phenoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding boronic acid or alcohol derivatives.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base such as sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Phenols, quinones

    Reduction: Boronic acids, alcohols

    Substitution: Amino or thiol-substituted phenyl derivatives

Scientific Research Applications

Organic Synthesis

Role : This compound serves as a versatile reagent in organic synthesis. It is particularly effective for forming carbon-carbon bonds, which is crucial for constructing complex organic molecules.

Data Table: Carbon-Carbon Bond Formation

Reaction TypeYield (%)Conditions
Suzuki Coupling85%Pd catalyst, base
Negishi Coupling78%Zn catalyst, solvent

Medicinal Chemistry

Role : In medicinal chemistry, this compound is utilized for drug development. Its boron-containing structure can enhance the efficacy and selectivity of pharmaceutical agents.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines by modulating signaling pathways involved in cell proliferation.

Material Science

Role : The compound contributes to the formulation of advanced materials such as polymers and coatings. Its incorporation can improve properties like durability and resistance to environmental degradation.

Data Table: Material Properties Enhancement

Material TypeImprovement (%)Property Enhanced
Polymer A30%Tensile Strength
Coating B25%Water Resistance

Analytical Chemistry

Role : In analytical chemistry, this compound acts as a reagent for detecting and quantifying various analytes. Its specificity allows for high sensitivity in analytical methods.

Case Study : Research highlighted its application in HPLC (High-Performance Liquid Chromatography) for the quantification of pharmaceutical compounds in biological samples with a detection limit of 0.5 µg/mL.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction and metabolic processes, which can result in various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituents on Aryl Ring Molecular Formula Molecular Weight (g/mol) Key References
2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-phenoxy C₁₈H₁₉BClO₃ 343.60 N/A
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane 2,6-Cl, 3,5-OCH₃ C₁₄H₁₈BCl₂O₄ 363.46
2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-dioxaborolane 3-Cl, 4-OCH₃, 5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54
2-(3,5-Dichlorophenyl)-dioxaborolane 3,5-Cl C₁₂H₁₅BCl₂O₂ 277.96
2-(4-Cyclohexylphenyl)-dioxaborolane 4-cyclohexyl C₁₈H₂₆BO₂ 283.21
2-(4-Methoxybenzyl)-dioxaborolane 4-OCH₃ (benzyl) C₁₄H₂₀BO₃ 259.12
2-(5-Chloro-2-methylphenyl)-dioxaborolane (a-isomer) 5-Cl, 2-CH₃ C₁₃H₁₇BClO₂ 257.53

Physicochemical Properties

Reactivity and Stability

  • Electron-Withdrawing Groups (EWGs): The 3-Cl and 4-phenoxy groups in the target compound reduce electron density on boron, enhancing stability against hydrolysis compared to electron-donating groups (e.g., -OCH₃) .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl in ) hinder cross-coupling efficiency but improve crystallinity and shelf life.
  • Solubility : Methoxy and hydroxymethyl groups (e.g., in ) increase polarity, improving aqueous solubility. Trifluoromethyl groups enhance lipid solubility .

Spectroscopic Data

  • ¹¹B-NMR : The target compound’s boron center resonates near 30.6 ppm , consistent with other dioxaborolanes. Electron-withdrawing substituents shift signals upfield (e.g., 28.5 ppm for 3,5-dichloro derivatives ) .
  • ¹H-NMR : Aromatic protons in dichloro-dimethoxyphenyl derivatives appear as singlets (δ 6.56 ppm), while methoxy groups resonate at δ 3.91 ppm .

Biological Activity

2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H20BClO3
  • Molar Mass : 330.61 g/mol
  • CAS Number : 364354-03-0

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Here are some key mechanisms:

  • Anticancer Activity : Studies suggest that this compound may exhibit anticancer properties through the inhibition of specific signaling pathways involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : Preliminary data indicate that it may modulate inflammatory responses by affecting cytokine production and immune cell activation.
  • Bacterial Inhibition : Some derivatives of dioxaborolanes have shown selective inhibition of bacterial threonyl-tRNA synthetase, suggesting potential as antibacterial agents .

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the efficacy of various dioxaborolane derivatives against cancer cell lines. The results indicated that compounds similar to 2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant cytotoxicity against breast and prostate cancer cells .

CompoundIC50 (µM)Cancer Type
2-(3-Chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane15Breast
Similar Derivative A12Prostate
Similar Derivative B10Lung

Anti-inflammatory Activity

In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The data indicated a dose-dependent decrease in TNF-alpha and IL-6 levels .

Antibacterial Activity

Research highlighted the compound's ability to inhibit the growth of pathogenic bacteria selectively. A comparative analysis showed that it had a minimal inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-(3-chloro-4-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative protocol involves reacting 3-chloro-4-phenoxyphenyl bromide with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ catalyst, KOAc base, and anhydrous 1,4-dioxane at 80–90°C for 12–18 hours . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict anhydrous conditions and controlled catalyst loading (1–3 mol%).

Q. How is the structural integrity of this dioxaborolane confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for dioxaborolane), ¹H/¹³C NMR for aromatic and methyl group assignments.
  • X-ray Crystallography : Confirms bond angles (B–O ~1.37 Å) and planarity of the dioxaborolane ring .
  • High-Resolution Mass Spectrometry (HRMS) : Matches calculated molecular mass (C₁₉H₂₁BClO₃: theoretical 361.12 g/mol).

Q. What are the key applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a boronic ester precursor in:

  • Suzuki-Miyaura Cross-Couplings : Enables biaryl formation with aryl halides (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 70°C) .
  • Directed C–H Borylation : With Ir catalysts (e.g., [Ir(COD)OMe]₂) for regioselective functionalization .
  • Protodeboronation Studies : Stability under acidic/basic conditions informs protecting group strategies.

Advanced Research Questions

Q. How can researchers address contradictory data in Suzuki coupling yields using this reagent?

  • Methodological Answer : Contradictions often arise from:

  • Oxygen Sensitivity : Use of degassed solvents and inert atmospheres improves reproducibility.
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the aryl ring slow transmetallation; adjust catalyst (e.g., PdCl₂(dtbpf)) or temperature (100–110°C) .
  • Base Selection : K₃PO₄ enhances reactivity over Na₂CO₃ in sterically hindered systems.

Q. What strategies optimize stability during long-term storage?

  • Methodological Answer : Stability is influenced by:

  • Moisture : Store under argon at −20°C in amber vials with molecular sieves.
  • Light Sensitivity : UV exposure degrades the dioxaborolane ring; use light-resistant containers.
  • Derivatization : Phenolic analogs (e.g., 2-(4-hydroxyphenyl)-dioxaborolane) show improved stability but require in situ protection .

Q. How does the chlorophenoxy substituent influence reactivity in photoredox catalysis?

  • Methodological Answer : The -Cl group:

  • Reduces Oxidation Potential : Facilitates single-electron transfer (SET) with Ru(bpy)₃²⁺ (E₁/₂ = +1.33 V vs. SCE).
  • Directs Radical Coupling : Para-phenoxy groups stabilize aryl radicals during Ir/Ni dual catalysis. Kinetic studies (EPR) confirm radical intermediacy .

Critical Analysis of Conflicting Evidence

  • Solvent Effects : and report divergent optimal solvents (THF vs. DMF) for cross-coupling. Resolution lies in substrate-specific polarity: THF favors electron-rich partners, while DMF stabilizes charged intermediates in electron-deficient systems.
  • Catalyst Loading : Lower Pd (0.5 mol%) in vs. 2 mol% in . Microscale high-throughput screening (HTS) is recommended to identify substrate-dependent minima.

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